molecular formula C14H18N2 B12521137 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole CAS No. 749175-19-7

2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole

Cat. No.: B12521137
CAS No.: 749175-19-7
M. Wt: 214.31 g/mol
InChI Key: SKCQXLRUKOVDAF-UHFFFAOYSA-N
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Description

2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole is an organoboron compound composed of dipyrromethene with a boron atom at its center. This compound is known for its high quantum yield and ability to absorb small molecules with sharp peaks in the ultraviolet region .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole involves the reaction of dipyrromethene with boron trifluoride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0-25°C and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. It absorbs light in the ultraviolet region and emits light at a different wavelength, making it useful for imaging and labeling applications. The molecular targets include cellular components like proteins and nucleic acids, which can be tagged with the compound for visualization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole is unique due to its high quantum yield and sharp absorption peaks in the ultraviolet region. These properties make it particularly suitable for applications requiring high sensitivity and precision .

Biological Activity

The compound 2-[1-(3,5-dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C17H24N2
  • Molecular Weight : 256.3859 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2407-83-2

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, which influence various cellular processes:

  • Cell Growth Regulation : Research indicates that derivatives of pyrrole can suppress cell growth while promoting increased glucose uptake and ATP production in certain cell lines. This suggests a potential application in enhancing monoclonal antibody production by optimizing cell metabolism .
  • Antimicrobial and Anti-inflammatory Properties : Pyrrole derivatives have been noted for their antimicrobial and anti-inflammatory activities. Studies have shown that these compounds can modulate immune responses and reduce inflammation markers in vitro .
  • Antiviral Activity : Some pyrrole-based compounds have demonstrated efficacy against viral infections by inhibiting replication processes within host cells. Although specific data on the compound is limited, structural analogs indicate promising antiviral properties .

Table 1: Summary of Biological Activities

Activity TypeObservations and Findings
Cell Growth Inhibition Suppressed growth in CHO cells; increased mAb production by 1.5-fold under optimized conditions .
ATP Production Enhanced ATP levels correlated with improved cell viability and productivity in culture conditions .
Antimicrobial Effects Exhibited significant antimicrobial activity against various bacterial strains; potential for therapeutic use .
Anti-inflammatory Effects Reduced levels of pro-inflammatory cytokines in treated cell cultures; potential applications in inflammatory diseases .

Detailed Research Findings

A study highlighted the effects of a closely related pyrrole derivative on cell culture trends. The compound was shown to enhance the viability of recombinant CHO cells while suppressing excessive growth, leading to improved monoclonal antibody yields. The mechanism involved increased glucose uptake and ATP synthesis, crucial for maintaining cellular functions during high-density cultures .

Another research effort focused on the anti-inflammatory properties of pyrrole derivatives. The compounds were tested against human peripheral blood mononuclear cells (PBMCs), showing no cytotoxic effects at lower concentrations but significant inhibition of inflammatory markers at higher doses .

Properties

CAS No.

749175-19-7

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-[1-(3,5-dimethyl-1H-pyrrol-2-yl)ethylidene]-3,5-dimethylpyrrole

InChI

InChI=1S/C14H18N2/c1-8-6-10(3)15-13(8)12(5)14-9(2)7-11(4)16-14/h6-7,15H,1-5H3

InChI Key

SKCQXLRUKOVDAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC1=C(C)C2=C(C=C(N2)C)C)C

Origin of Product

United States

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